molecular formula C24H24BrN5O3 B2734263 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1359105-49-9

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2734263
CAS番号: 1359105-49-9
分子量: 510.392
InChIキー: IXMBJYDWPRADBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24BrN5O3 and its molecular weight is 510.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1359105-49-9) represents a novel class of organic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and overall pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C24H24BrN5O3C_{24}H_{24}BrN_{5}O_{3}, with a molecular weight of approximately 510.39 g/mol. The structure features multiple functional groups, including a triazole ring and oxazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxazole structures. For instance:

  • Cell Viability Assays : The compound was evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported in the micromolar range, suggesting a promising therapeutic index .
Cell LineIC50 (µM)
MCF-70.65
HeLa2.41

These results indicate that structural modifications can lead to enhanced selectivity and potency against specific cancer types.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of p53 pathways. Western blot analyses revealed increased levels of p53 and caspase-3 cleavage in treated cells, suggesting that the compound promotes programmed cell death in cancerous cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression:

  • Carbonic Anhydrase Inhibition : Preliminary studies suggest that derivatives of this compound can selectively inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in tumorigenesis. Compounds exhibiting nanomolar inhibition concentrations were identified, highlighting their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

  • Study on Oxadiazole Derivatives : Research indicated that oxadiazole derivatives showed significant anticancer activity by targeting cell cycle regulation pathways. Modifications to the oxadiazole structure enhanced selectivity towards cancer cells while sparing normal cells .
  • Triazole Derivatives : A comparative analysis of various triazole derivatives demonstrated that modifications could lead to improved binding affinities for target proteins involved in cancer pathways. This suggests that similar strategies could be employed for optimizing the activity of the compound under discussion .

特性

IUPAC Name

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O3/c1-13-7-6-8-14(2)21(13)27-23(31)22-15(3)30(29-28-22)12-19-16(4)33-24(26-19)18-11-17(25)9-10-20(18)32-5/h6-11H,12H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMBJYDWPRADBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。